![molecular formula C26H28F3N3OS B13430620 4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol is a complex organic compound with a unique structure that combines isoquinoline, thiazole, and piperidinol moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include nucleophilic oxidants and chiral ligands .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as asymmetric nucleophilic epoxidation and the use of metal peroxides modified by chiral ligands are employed to achieve the desired stereochemistry and efficiency .
化学反応の分析
Types of Reactions
4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or hypochlorites.
Reduction: Reduction reactions can be carried out using metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the isoquinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.
科学的研究の応用
4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol: shares structural similarities with other isoquinoline and thiazole derivatives.
Isoquinoline derivatives: Known for their pharmacological activities.
Thiazole derivatives: Widely used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C26H28F3N3OS |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
4-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-4-yl]-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C26H28F3N3OS/c27-26(28,29)22-8-4-3-7-21(22)16-31-13-10-25(33,11-14-31)23-18-34-24(30-23)17-32-12-9-19-5-1-2-6-20(19)15-32/h1-8,18,33H,9-17H2 |
InChIキー |
RHDFTOXRIDOXDV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)CC3=NC(=CS3)C4(CCN(CC4)CC5=CC=CC=C5C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
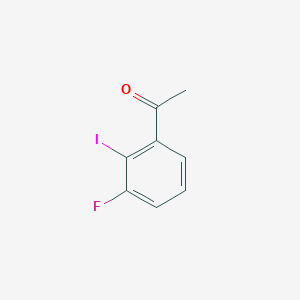
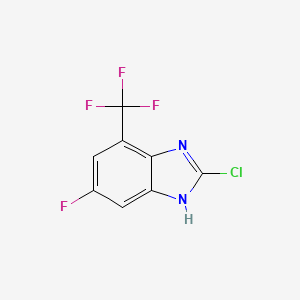


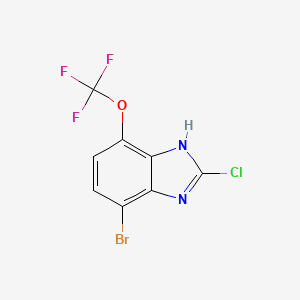
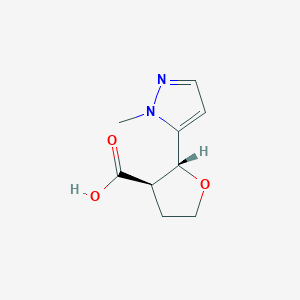
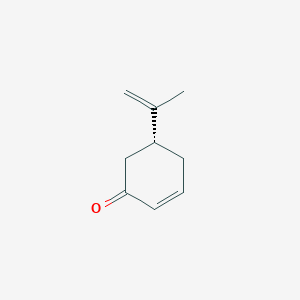

![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
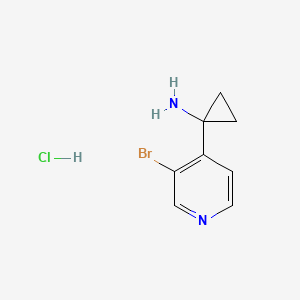
![3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide](/img/structure/B13430628.png)
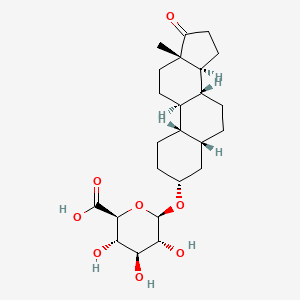
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
